1-Benzylpiperidine-3,3-diol hydrobromide

Description

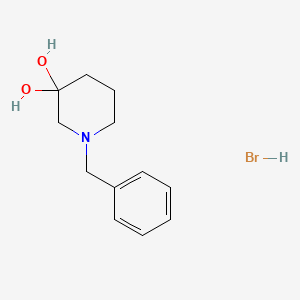

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61995-16-2 |

|---|---|

Molecular Formula |

C12H18BrNO2 |

Molecular Weight |

288.18 g/mol |

IUPAC Name |

1-benzylpiperidine-3,3-diol;hydrobromide |

InChI |

InChI=1S/C12H17NO2.BrH/c14-12(15)7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,14-15H,4,7-10H2;1H |

InChI Key |

HXOIITJZXKWPKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(O)O.Br |

Origin of Product |

United States |

Overview of Piperidine Derivatives in Synthetic Organic Chemistry

Piperidine (B6355638) and its derivatives are ubiquitous in the realm of synthetic organic chemistry, finding application as catalysts, bases, solvents, and, most notably, as building blocks for complex molecular architectures. wikipedia.org The piperidine nucleus is a key structural element in numerous natural products, including alkaloids, and is present in a wide range of pharmaceuticals. nih.gov

The synthesis of substituted piperidines is a central theme in organic chemistry, with numerous methods developed for their construction. organic-chemistry.org Classical approaches often involve the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Modern synthetic strategies offer more nuanced control over stereochemistry and substitution patterns, employing methods such as intramolecular cyclization, reductive amination, and various cycloaddition reactions. nih.gov The versatility of the piperidine scaffold allows for its incorporation into diverse molecular frameworks, leading to compounds with a broad spectrum of biological activities.

Significance of Dihydroxyl Substituted Piperidines

The introduction of hydroxyl groups onto the piperidine (B6355638) ring significantly enhances the molecule's polarity and its capacity for hydrogen bonding, which can profoundly influence its biological activity and pharmacokinetic properties. Dihydroxyl-substituted piperidines, in particular, are of considerable interest as they can serve as mimics of monosaccharides, leading to the development of iminosugars. These compounds are known to be potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in a variety of important biological processes.

The stereoselective synthesis of dihydroxylated piperidines is a challenging yet crucial aspect of their development. google.com Strategies often involve the dihydroxylation of unsaturated piperidine precursors or the use of chiral pool starting materials to control the stereochemistry of the resulting diol. nih.govresearchgate.net The spatial arrangement of the hydroxyl groups is critical for biological activity, making stereocontrolled synthesis an area of active research.

Contextualization of 1 Benzylpiperidine 3,3 Diol Hydrobromide Within the Piperidine Class

Classical Synthetic Approaches to Piperidine Diols

The piperidine ring is a prevalent scaffold in many chemical entities, and its synthesis has been a subject of extensive research. Classical approaches to forming the six-membered nitrogen-containing heterocycle often involve cyclization reactions. researchgate.net One fundamental strategy for creating piperidine structures is the N-heterocyclization of primary amines with diols. For instance, a method catalyzed by a Cp*Ir complex has been developed for the synthesis of various cyclic amines, including piperidines, from the reaction of primary amines with 1,5-diols, yielding good to excellent results. organic-chemistry.orgciac.jl.cn

Another well-established method is the reductive amination of glutaraldehyde or its equivalents with a primary amine. This process involves the initial formation of a di-imine or an amino-aldehyde intermediate, which then undergoes intramolecular cyclization and reduction to form the piperidine ring. Variations of this approach can be designed to yield piperidine diols by using starting materials already containing the desired hydroxyl functionalities.

Additionally, the Dieckmann condensation offers a route to piperidone structures, which are key precursors to piperidine diols. For example, 1-Benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation. chemicalbook.com While this example leads to a 4-piperidone, similar principles can be applied to synthesize the 3-piperidone isomer necessary for producing 3,3-diol derivatives.

Derivatization from Ketone Precursors: Synthesis of 1-Benzylpiperidine-3-one and its Transformation

The target compound, this compound, is the hydrated geminal diol form of 1-Benzylpiperidine-3-one. The synthesis of this ketone precursor is, therefore, a critical step. The presence of an acid, in this case, hydrobromic acid, facilitates the hydration of the ketone to the more stable diol salt.

Preparation of 1-Benzylpiperidine-3-one Hydrochloride

The hydrochloride salt of 1-Benzylpiperidine-3-one is a common chemical intermediate, and its synthesis is well-documented. google.com Two notable methods for its preparation are highlighted below.

One route begins with 3-hydroxypyridine, which is reacted with a benzyl halide (e.g., benzyl chloride) in a hydrocarbon solvent like toluene to form 1-benzyl-3-hydroxypyridinium chloride. quickcompany.in This intermediate is then de-aromatized through reduction. A process using sodium borohydride in an alcoholic solvent can be employed for this transformation to yield N-benzyl-3-hydroxy piperidine. quickcompany.in The final step is the oxidation of the secondary alcohol to a ketone. A Swern oxidation is one method reported for this conversion to produce the final 1-benzyl-3-piperidone, which is then treated with hydrochloric acid to form the hydrochloride salt. quickcompany.in

A different synthetic approach avoids the use of pyridine-based starting materials. This method involves the preparation of N-benzyl glycine ethyl ester from benzylamine and a 2-halogenated ethyl acetate. google.com The N-benzyl glycine ethyl ester then undergoes further reactions, ultimately leading to a cyclization that forms the piperidone ring. The final product is isolated as the hydrochloride salt after reaction with acid and crystallization. google.com This route is presented as having a short number of synthesis steps and providing high purity product. google.com

Comparison of Synthetic Routes to 1-Benzylpiperidine-3-one HCl

| Feature | Route from 3-Hydroxypyridine | Route from N-Benzyl Glycine Ethyl Ester |

|---|---|---|

| Starting Materials | 3-Hydroxypyridine, Benzyl halide | Benzylamine, 2-Halogenated ethyl acetate |

| Key Steps | N-benzylation, Pyridinium reduction, Alcohol oxidation | Ester synthesis, Cyclization, Hydrolysis |

| Reported Advantages | Utilizes readily available pyridine (B92270) chemistry | Short route, high purity, novel process google.com |

Strategies for Diol Formation from Ketonic Precursors

The formation of a geminal diol from a ketone is a reversible hydration reaction. The position of the equilibrium between the ketone and the diol depends on the stability of the diol. For most simple ketones, the equilibrium lies heavily in favor of the ketone. However, the presence of electron-withdrawing groups adjacent to the carbonyl group can stabilize the gem-diol, shifting the equilibrium towards its formation.

In the case of 1-Benzylpiperidine-3-one, treatment with a strong acid like hydrobromic acid (HBr) protonates the basic nitrogen atom of the piperidine ring. This creates a positively charged ammonium species. The positively charged nitrogen exerts a strong electron-withdrawing inductive effect on the C3 carbonyl carbon, significantly increasing its electrophilicity and stabilizing the corresponding hydrate (the gem-diol). Therefore, in an aqueous acidic environment, 1-Benzylpiperidine-3-one hydrobromide exists predominantly as its hydrated form, this compound. The isolation of this compound is a direct result of this acid-catalyzed hydration equilibrium.

Asymmetric Synthesis Strategies for Piperidine Diols

The development of methods to control the stereochemistry of piperidine rings is crucial for pharmaceutical applications. Asymmetric synthesis strategies aim to produce enantiomerically pure or enriched piperidine diols and their precursors.

Chiral Auxiliary-Based Methods in N-Benzylpiperidone Systems

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. This strategy can be applied to the synthesis of chiral piperidones.

In N-benzylpiperidone systems, the benzyl group can be replaced by a chiral benzylic amine, such as (S)-α-phenylethylamine, which serves as the chiral auxiliary. nih.govacs.org A double aza-Michael addition of this chiral amine to a divinyl ketone precursor can be used to construct the piperidone ring. The stereocenter in the auxiliary directs the formation of one diastereomer of the 2-substituted-4-piperidone over the other. nih.govacs.org Although this has been demonstrated for 4-piperidones, the underlying principle of diastereoselective cyclization is applicable to other isomers. The chiral auxiliary can later be removed, for example, through hydrogenolysis, to yield an enantiomerically enriched piperidone, which can then be converted to a chiral piperidine diol.

Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Chiral Amines | (S)-α-Phenylethylamine | Asymmetric synthesis of 2-substituted-4-piperidones nih.govacs.org |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations and aldol reactions researchgate.net |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Asymmetric Michael additions and aldol reactions wikipedia.org |

Enzymatic Desymmetrization of Related 1,3-Diols

Enzymatic desymmetrization is a powerful technique for obtaining enantiomerically pure compounds from prochiral or meso starting materials. researchgate.net This strategy involves an enzyme, typically a lipase, that selectively reacts with one of two enantiotopic functional groups in the substrate.

This approach is highly relevant for producing chiral diols. For example, prochiral 2-substituted propane-1,3-diols can be desymmetrized through lipase-catalyzed reactions. mdpi.com In the presence of an acyl donor, a lipase can selectively acylate one of the two primary hydroxyl groups, leading to a chiral monoester and leaving the other hydroxyl group untouched. This process can yield products with high enantiomeric excess. mdpi.comnih.gov Similarly, lipases can be used for the selective hydrolysis of a prochiral diacetate to a chiral monoacetate. mdpi.com

Another substrate class for this methodology is meso-diols, such as meso-1,2-cyclohexanediol. The asymmetric acylation of such diols, catalyzed by enzymes or chiral organocatalysts, can produce optically active monobenzoates with high enantioselectivity. organic-chemistry.orgbeilstein-journals.org These chiral monoesters are valuable intermediates that can be converted into enantiopure diols. The application of this chemoenzymatic route provides a versatile and efficient pathway to chiral diol building blocks that are analogues of the piperidine diol structure. nih.gov

Ring Construction and Expansion Strategies for N-Benzylpiperidine Frameworks

The formation of the N-benzylpiperidine ring is a key step in the synthesis of this compound. This can be achieved through various cyclization reactions or by expanding a pre-existing smaller ring, such as a pyrrolidine.

The construction of the piperidine ring is often accomplished through cyclization reactions that form one or more of the ring's carbon-carbon or carbon-nitrogen bonds. A variety of methods are available, with the choice of method often depending on the desired substitution pattern of the final product.

One common approach involves the use of 1,5-dicarbonyl compounds, which can undergo cyclization with an amine to form the piperidine ring. For example, N-substituted piperidin-4-ones can be synthesized through reactions involving benzylideneacetophenone. researchgate.net These reactions can proceed through a cascade mechanism involving a chalcone addition followed by an intramolecular aldol condensation to yield a bicyclic system, which can be a precursor to the desired piperidine. researchgate.net

Another versatile method is the double Michael addition strategy. In this approach, a primary amine, such as benzylamine, is reacted with a 1,4-pentadiene derivative. koreascience.or.kr The reaction proceeds through an initial intermolecular Michael addition of the amine to one of the double bonds, followed by an intramolecular Michael addition to the second double bond to close the ring and form the 3,5-disubstituted piperidine. koreascience.or.kr This method allows for the synthesis of piperidines with various substituents at the 3 and 5 positions. koreascience.or.kr The reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer. koreascience.or.kr

The following table summarizes the outcomes of a double Michael addition reaction between various 1,4-dienes and benzylamine. koreascience.or.kr

| Entry | 1,4-Diene Reactant | Product (cis-isomer) | Yield (%) | Product (trans-isomer) | Yield (%) |

| 1 | Diethyl 2,4-divinylpentanedioate | Diethyl 1-benzylpiperidine-3,5-dicarboxylate | 28 | Diethyl 1-benzylpiperidine-3,5-dicarboxylate | 25 |

| 2 | Di-tert-butyl 2,4-divinylpentanedioate | Di-tert-butyl 1-benzylpiperidine-3,5-dicarboxylate | 35 | Di-tert-butyl 1-benzylpiperidine-3,5-dicarboxylate | 30 |

The synthesis of N-benzylpiperidine frameworks can also be achieved through reductive amination of 1,5-dialdehydes or diketones with benzylamine. Furthermore, multicomponent reactions have been developed for the stereoselective construction of highly substituted piperidine analogues. ajchem-a.com For instance, a one-step five-component cyclization cascade reaction of aldehydes, cyano-containing C-H acids, and other reagents can lead to polysubstituted piperidines. ajchem-a.com

While less common than de novo ring construction, ring expansion of smaller heterocyclic systems, such as pyrrolidines, can be a viable strategy for the synthesis of piperidines. These methods often involve the insertion of a carbon atom into the pyrrolidine ring.

One conceptual approach to ring expansion involves the rearrangement of a C4-substituted proline derivative. While specific examples leading directly to N-benzylpiperidines are not extensively detailed in the provided context, the principles of ring expansion in heterocyclic chemistry are well-established. For instance, certain rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring, which then triggers a ring-expanding migration of one of the ring bonds.

The versatility of the pyrrolidine scaffold in drug discovery is well-documented, and its chemical manipulation, including potential ring expansions, is an area of active research. nih.gov The puckering of the pyrrolidine ring, influenced by substituents, can play a role in the stereochemical outcome of such rearrangements. nih.gov

The final step in the synthesis of this compound is the formation of the hydrobromide salt. This is typically achieved by treating a solution of the free base (the N-benzylpiperidine derivative) with a source of hydrobromic acid.

The process of forming a hydrobromide salt is a straightforward acid-base reaction. The basic nitrogen atom of the piperidine ring is protonated by the hydrobromic acid, forming the corresponding ammonium salt. This reaction is often carried out in an organic solvent in which the free base is soluble, but the hydrobromide salt is not. This difference in solubility allows for the isolation of the product by precipitation or crystallization.

Common reagents and conditions for hydrobromination include:

Aqueous Hydrobromic Acid: The free base can be dissolved in a suitable organic solvent and treated with an aqueous solution of hydrobromic acid. The product may then be isolated by evaporation of the solvents or by extraction and subsequent crystallization.

Anhydrous Hydrobromic Acid: For substrates that are sensitive to water, anhydrous hydrobromic acid, often as a solution in a solvent like acetic acid or as a gas, can be used. This method ensures that no water is introduced into the reaction mixture.

Reaction with Brominating Agents: In some cases, the hydrobromide salt can be formed in situ during a bromination reaction. For example, the use of phosphorus tribromide for bromination can lead to the formation of the hydrobromide salt of any basic nitrogen atoms present in the molecule. unisi.it

It is important to note that 1-benzylpiperidine-3,3-diol is the hydrate of 1-benzylpiperidone. The synthesis would likely first target the ketone, 1-benzylpiperidone, which can then be isolated as its hydrobromide salt. The diol would then exist in equilibrium with the ketone in the presence of water. A patent for the preparation of 1-benzyl-3-piperidone hydrochloride, a closely related compound, outlines a multi-step synthesis starting from N-benzyl glycine ethyl ester. google.com A similar strategy could be envisioned for the synthesis of the 4-piperidone analogue, which would be the precursor to the target 3,3-diol.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This analysis would yield detailed insights into the molecular geometry, conformation, and intermolecular interactions of this compound.

The analysis would begin with the determination of the unit cell parameters and the space group from the diffraction pattern. Solving the crystal structure would reveal the precise coordinates of each atom in the asymmetric unit. From these coordinates, key bond lengths, bond angles, and torsion angles can be calculated. This data provides definitive proof of the covalent framework of the molecule.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C-C (aromatic) | 1.37 - 1.40 |

| C-C (aliphatic) | 1.52 - 1.55 |

| C-N | 1.47 - 1.50 |

| C-O | 1.42 - 1.44 |

| O-H | 0.95 - 0.98 |

| N-H | 1.02 - 1.05 |

| C-H (aromatic) | 0.93 - 0.96 |

Table 2: Hypothetical Bond Angles for this compound

| Atoms | Angle (°) |

|---|---|

| C-N-C (piperidine) | 110 - 114 |

| C-C-C (piperidine) | 109 - 112 |

| O-C-O (gem-diol) | 108 - 111 |

| C-O-H | 107 - 110 |

The piperidine ring is known to adopt various conformations, with the chair form being the most stable. X-ray diffraction data would allow for the precise determination of the ring's conformation in the solid state. Torsion angles around the C-C and C-N bonds within the piperidine ring would be calculated to quantify the degree of puckering and confirm the chair, boat, or twist-boat conformation. The orientation of the benzyl group and the two hydroxyl groups (axial or equatorial) relative to the piperidine ring would also be unambiguously determined.

Spectroscopic Elucidation Techniques

Spectroscopic methods are essential for confirming the structure of a molecule, especially in the absence of single-crystal X-ray data. NMR and vibrational spectroscopy provide complementary information about the connectivity and functional groups present in the molecule.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene protons, and a series of multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen would appear at a lower field (downfield) compared to the other ring protons due to the deshielding effect of the nitrogen atom. The hydroxyl protons of the gem-diol would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Benzylic (CH₂) | ~3.5 | Singlet |

| Piperidine (H2, H6) | 2.8 - 3.2 | Multiplet |

| Piperidine (H4, H5) | 1.7 - 2.1 | Multiplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 125-140 ppm region. The benzylic carbon would appear around 60-65 ppm. The piperidine ring carbons would have chemical shifts in the 20-60 ppm range, with the carbons adjacent to the nitrogen appearing further downfield. A key signal would be the carbon of the gem-diol (C3), which would be expected to resonate in the 90-100 ppm range due to the two electronegative oxygen atoms attached to it.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 60 - 65 |

| Piperidine (C2, C6) | 50 - 55 |

| Piperidine (C4, C5) | 20 - 30 |

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FTIR/IR Spectroscopy: The infrared spectrum of this compound would be expected to show a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. A broad absorption centered around 2400-2700 cm⁻¹ would be indicative of the N-H stretch of the piperidinium salt. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear just below and just above 3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. C-O stretching vibrations would typically appear in the 1000-1200 cm⁻¹ range.

Table 5: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (salt) | 2400 - 2700 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations usually give strong signals in the Raman spectrum. The symmetric stretching of the benzene ring around 1000 cm⁻¹ is typically a sharp and intense band. Non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule.

Applications of 1 Benzylpiperidine 3,3 Diol Hydrobromide in Complex Molecule Synthesis

Utilization as a Synthetic Building Block for Advanced Intermediates

The 1-benzylpiperidine scaffold is a common motif in a wide array of biologically active compounds and pharmaceutical agents. nih.gov The functional groups present in 1-benzylpiperidine-3,3-diol hydrobromide offer multiple avenues for its transformation into advanced synthetic intermediates. The benzyl group serves as a stable protecting group for the piperidine (B6355638) nitrogen, which can be readily removed under standard hydrogenolysis conditions, typically using a palladium catalyst, to reveal the secondary amine for further functionalization.

The geminal diol at the 3-position is in equilibrium with the corresponding ketone, 1-benzylpiperidine-3-one. This ketone functionality is a versatile handle for a variety of chemical transformations. For instance, 1-benzylpiperidine-3-one is a crucial intermediate in the synthesis of various pharmaceutical compounds, including halofuginone, an antiprotozoal agent. google.com The reactivity of this ketone allows for nucleophilic additions, condensations, and other carbonyl chemistry to build molecular complexity.

The hydroxyl groups of the diol can also be targeted for chemical modification. They can be converted into better leaving groups, such as tosylates or mesylates, to facilitate substitution reactions. Alternatively, they can be transformed into other functional groups like amines or halogens. This versatility makes this compound a valuable precursor for a range of substituted piperidine intermediates.

Table 1: Potential Transformations of this compound and its Analogs

| Starting Material | Reagents and Conditions | Product | Application |

| 1-Benzyl-3-hydroxypiperidine | Oxidation (e.g., Swern, PCC) | 1-Benzylpiperidine-3-one | Intermediate for heterocycle synthesis |

| 1-Benzyl-3-hydroxypiperidine | Pd/C, H₂ | 3-Hydroxypiperidine | Deprotected intermediate for further functionalization |

| 1-Benzylpiperidine-3-one | Various reagents | Substituted piperidines | Building blocks for bioactive molecules |

Precursor in the Construction of Diverse Nitrogen Heterocycles

Nitrogen heterocycles are ubiquitous in natural products and pharmaceuticals. The this compound scaffold can serve as a starting point for the synthesis of various fused and spirocyclic nitrogen-containing ring systems. The inherent ketone functionality (in equilibrium with the gem-diol) is a key reactive center for such transformations.

For example, 1-benzyl-4-piperidone, a close analog, is used in the synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a dopamine D2 receptor ligand. mdpi.com This reaction involves a condensation between the piperidone and an indole derivative. A similar strategy could be employed with 1-benzylpiperidine-3-one (derived from the diol) to access a different regioisomer of such indole-piperidine hybrids.

Furthermore, the ketone can be a precursor to enolates or enamines, which can then participate in various cyclization reactions. These reactions can lead to the formation of bicyclic systems with the piperidine ring fused to another ring, or spirocyclic compounds where the 3-position of the piperidine is a shared carbon atom between two rings. The ability to deprotect the nitrogen atom adds another layer of synthetic flexibility, allowing for the construction of a wide variety of complex nitrogen heterocycles.

Role in Stereoselective Syntheses of Chiral Compounds

Chirality is a critical aspect of modern drug design and development. While this compound is achiral, it can be a precursor to chiral molecules through stereoselective reactions. The ketone, 1-benzylpiperidine-3-one, can undergo asymmetric reduction using chiral reducing agents or catalysts to produce enantiomerically enriched (R)- or (S)-1-benzyl-3-hydroxypiperidine. epo.org

These chiral hydroxy-piperidines are valuable building blocks for the synthesis of enantiopure pharmaceuticals. epo.org For instance, chiral 1-benzyl-3-hydroxypiperidine is a key intermediate in the synthesis of various bioactive molecules where the stereochemistry at the 3-position is crucial for their biological activity. A method for the racemization of chiral 1-benzyl-3-hydroxypiperidine has also been developed, which is important for recycling unwanted enantiomers in resolution processes. epo.org

The synthesis of chiral piperidine derivatives is an active area of research, with various methods being developed for the enantioselective synthesis of substituted piperidines. nih.gov The availability of both enantiomers of 1-benzyl-3-hydroxypiperidine from the corresponding ketone allows for the stereoselective synthesis of a wide range of chiral piperidine-containing target molecules.

Derivatization for Potential Catalytic Applications (e.g., ligand synthesis)

The development of new chiral ligands is essential for advancing the field of asymmetric catalysis. nih.gov The 1-benzylpiperidine scaffold can be incorporated into the structure of chiral ligands to create a specific steric and electronic environment around a metal center.

Starting from the enantiomerically pure forms of 1-benzyl-3-hydroxypiperidine, the hydroxyl group can be derivatized to introduce coordinating groups such as phosphines, amines, or oxazolines. These functionalized chiral piperidines can then be used as ligands in a variety of asymmetric catalytic reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. researchgate.netresearchgate.net

The rigidity of the piperidine ring and the defined stereochemistry at the 3-position can impart high levels of stereocontrol in these catalytic transformations. The benzyl group on the nitrogen can also influence the catalytic activity and selectivity, and its potential for removal allows for further modification of the ligand structure. The modular nature of synthesizing these ligands from readily available starting materials like this compound makes this an attractive strategy for the development of new and effective chiral catalysts. nih.govmdpi.com

Future Research Directions and Perspectives

Development of Greener Synthetic Pathways for Piperidine (B6355638) Diols

The synthesis of piperidine derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of pharmaceutical chemistry is intrinsically linked to the development of sustainable and environmentally friendly synthetic processes.

One of the most promising avenues is the use of biocatalysis. researchgate.net Enzyme-mediated reactions, such as those involving transaminases, carboxylic acid reductases (CAR), and imine reductases (IRED), offer high stereo-, regio-, and chemo-selectivity under mild, aqueous conditions. researchgate.net A chemo-enzymatic approach, combining traditional chemical synthesis with biocatalytic steps, can provide efficient routes to chiral piperidines from readily available starting materials like activated pyridines. nih.gov This strategy has been successfully employed for the synthesis of precursors to drugs such as Niraparib, highlighting its industrial applicability. nih.gov Future research will likely focus on discovering or engineering novel enzymes specifically for the synthesis of highly functionalized piperidine diols, further reducing the reliance on hazardous reagents.

Another key area is the advancement of catalytic hydrogenation. While the hydrogenation of pyridines is a direct route to piperidines, it often requires harsh conditions. researchgate.net Recent developments have seen the use of catalysts like rhodium oxide (Rh₂O₃) that can reduce a wide range of functionalized, unprotected pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C). rsc.org Similarly, iridium(III)-catalyzed ionic hydrogenation has shown remarkable tolerance for sensitive functional groups like nitro and bromo moieties, which are often incompatible with traditional hydrogenation methods. chemrxiv.org Applying these milder, more selective catalytic systems to the synthesis of pyridine (B92270) precursors of diols could significantly improve the sustainability of their production. Furthermore, developing catalysts that utilize renewable feedstocks, such as the conversion of furfural (B47365) from biomass into piperidines, represents a significant step towards a circular chemical economy. nih.gov

Table 1: Comparison of Synthetic Strategies for Piperidine Scaffolds

| Methodology | Key Advantages | Challenges for Piperidine Diol Synthesis | Future Research Focus |

|---|---|---|---|

| Classical Multi-step Synthesis | Well-established, versatile | Often requires protecting groups, harsh reagents, poor atom economy | Process optimization, waste reduction |

| Catalytic Hydrogenation of Pyridines | Direct, high atom economy | Often requires high pressure/temperature, catalyst poisoning, limited functional group tolerance | Development of mild, chemoselective catalysts (e.g., Rh, Ir-based) rsc.orgchemrxiv.org |

| Biocatalysis/Chemo-enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally benign | Limited enzyme availability and substrate scope | Enzyme discovery and engineering, development of one-pot cascade reactions nih.gov |

Advanced Spectroscopic Characterization of Novel Derivatives

As synthetic chemists develop methods to create increasingly complex piperidine diol derivatives, the need for robust and unambiguous structural characterization becomes paramount. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are routine, the detailed stereochemical and conformational analysis of novel derivatives necessitates the application of more advanced techniques. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for this purpose. numberanalytics.com

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring and its substituents.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton directly to its attached carbon atom, providing an unambiguous assignment of ¹³C signals. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the C3 in 1-benzylpiperidine-3,3-diol) and for piecing together the entire molecular framework. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of substituents on the piperidine ring. diva-portal.org

Furthermore, the use of ¹⁵N NMR is a growing area of interest. Although the low natural abundance and sensitivity of the ¹⁵N nucleus present challenges, isotopic labeling can overcome these hurdles. nih.gov ¹⁵N NMR can provide valuable electronic information about the nitrogen atom within the piperidine ring, offering insights into its hybridization and interactions. High-resolution mass spectrometry (HRMS) is also essential for confirming the elemental composition of new derivatives with high accuracy.

Future research will likely involve the increased application of these advanced spectroscopic methods as standard practice in the characterization of novel piperidine diols. The integration of experimental data with computational predictions of NMR chemical shifts will further enhance the accuracy of structural assignments. bohrium.com

Table 2: Hypothetical Spectroscopic Data for 1-Benzylpiperidine-3,3-diol hydrobromide

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (benzyl group), a singlet for the benzylic CH₂, and complex multiplets for the piperidine ring protons. The two hydroxyl protons may appear as a broad singlet. |

| ¹³C NMR | Signals for aromatic carbons, a benzylic carbon signal, multiple signals for the piperidine ring carbons, and a key signal for the quaternary C3 carbon bonded to two hydroxyl groups (expected around 90-100 ppm). |

| IR Spectroscopy | Broad O-H stretching band (approx. 3200-3600 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and N-H⁺ stretching from the hydrobromide salt. |

| HMBC | Correlations from piperidine protons at C2 and C4 to the quaternary C3 carbon. Correlations from the benzylic protons to the piperidine C2 and C6 carbons. |

| HRMS (ESI+) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental formula. |

Deeper Computational Insight into Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For piperidine diols, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into their structural and electronic properties, which govern their reactivity and selectivity. researchgate.netresearchgate.net

DFT calculations can be employed to:

Determine Conformational Preferences: The piperidine ring can exist in various conformations (e.g., chair, boat, twist-boat). DFT can accurately predict the relative energies of these conformers, identifying the most stable three-dimensional structure. rsc.orgnih.gov This is crucial for understanding how the orientation of substituents influences reactivity.

Analyze Reaction Mechanisms: For reactions involving piperidine diols, DFT can map out the entire potential energy surface, identifying transition states and intermediates. This allows researchers to understand why a particular regio- or stereoisomer is formed preferentially.

Predict Spectroscopic Properties: As mentioned earlier, calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm complex structures. bohrium.com

Molecular dynamics simulations offer a way to study the dynamic behavior of piperidine diols, particularly their interactions in a biological context. researchgate.net By simulating the movement of the molecule in a solvent or within a protein's active site over time, MD can reveal key intermolecular interactions, such as hydrogen bonding, and predict the stability of ligand-receptor complexes. nih.govnih.gov This is invaluable for the rational design of new drugs based on the piperidine diol scaffold.

Future research will see a tighter integration of computational modeling with experimental work. Predictive models will guide synthetic efforts, reducing the number of experiments needed and accelerating the discovery of new reactions and molecules with desired properties. nih.gov

Expanding Synthetic Utility in Target-Oriented Synthesis

The true value of a class of chemical compounds is demonstrated by its utility in the synthesis of complex and valuable molecules. Chiral piperidine scaffolds are prevalent in a wide range of natural products and pharmaceuticals. arizona.eduthieme-connect.com Piperidine diols, with their multiple functional groups and stereocenters, are exceptionally versatile building blocks for target-oriented synthesis.

The diastereoselective synthesis of highly substituted, oxygenated piperidines is a key area of research, as these structures can serve as precursors to complex alkaloids and other bioactive molecules. nih.govacs.org For example, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates to access enantiopure polysubstituted piperidines, which are then elaborated into natural products. nih.gov The diol functionality provides handles for further chemical transformations, allowing for the construction of intricate molecular architectures.

In medicinal chemistry, the piperidine ring is often used to modulate physicochemical properties like lipophilicity and metabolic stability. enamine.net The introduction of diol functionality adds polarity and hydrogen bonding capabilities, which can be fine-tuned to optimize drug-target interactions and pharmacokinetic profiles. The ability to generate libraries of stereochemically diverse piperidine diols is therefore highly valuable for fragment-based drug discovery programs, which increasingly seek to incorporate three-dimensional fragments to explore new chemical space. rsc.orgwhiterose.ac.uk

Future efforts will focus on showcasing the utility of novel piperidine diols in the total synthesis of challenging natural products and in the development of new pharmaceutical candidates. researchgate.net As methods for their synthesis become more efficient and greener, these valuable building blocks will become more accessible, further expanding their application in creating the next generation of complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzylpiperidine-3,3-diol hydrobromide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves benzylation of piperidine derivatives followed by diol formation and hydrobromide salt precipitation. For example, intermediates like 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride hydrate (CAS 1454-53-1) are synthesized via nucleophilic substitution and subsequent hydrolysis . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and X-ray crystallography for stereochemical determination .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Stability assessments should include periodic HPLC analysis to monitor purity and detect decomposition products like benzyl alcohol or piperidine derivatives .

Q. What analytical techniques are critical for confirming the purity and stereochemical configuration of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment (>95% by area normalization). Chiral chromatography or polarimetry can resolve enantiomeric excess, while mass spectrometry (MS) confirms molecular weight (theoretical 307.34 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) is recommended. For stereochemical conflicts, compare experimental X-ray data (e.g., CCDC deposition codes) with computational models (DFT or molecular docking) .

Q. What role does this compound play in studying enzyme inhibition or receptor binding?

- Methodological Answer : The compound’s piperidine core and hydroxyl groups make it a candidate for targeting enzymes like acetylcholinesterase or neurotransmitter receptors. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, and molecular dynamics simulations to map interaction sites .

Q. How can the compound’s reactivity under physiological conditions be modeled for pharmacokinetic studies?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via LC-MS and identify metabolites. Comparative studies with analogues (e.g., 1-benzyl-3-methyl-4-piperidone) can reveal structure-reactivity relationships .

Q. What strategies mitigate environmental release risks during large-scale synthesis or disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.